molecular formula C16H15BrO2 B14908802 rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran

rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran

Cat. No.: B14908802
M. Wt: 319.19 g/mol
InChI Key: BWRIKBHEJIMUHB-QLJPJBMISA-N
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Description

rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran: is a complex organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methyl group attached to a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran typically involves multiple steps, including bromination, methylation, and cyclization reactionsThe final step involves the cyclization of the intermediate to form the dihydrobenzofuran ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Mechanism of Action

The mechanism of action of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of the bromine atom, methoxyphenyl group, and methyl group in specific positions on the dihydrobenzofuran ring contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2R,3R)-5-bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C16H15BrO2/c1-10-14-9-12(17)5-8-15(14)19-16(10)11-3-6-13(18-2)7-4-11/h3-10,16H,1-2H3/t10-,16-/m1/s1

InChI Key

BWRIKBHEJIMUHB-QLJPJBMISA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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